Manganese(3+);triacetate;hydrate

Description

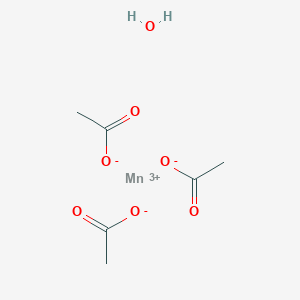

Manganese(III) triacetate dihydrate (chemical formula: $ \text{(CH}3\text{COO)}3\text{Mn} \cdot 2\text{H}_2\text{O} $, molecular weight: 268.09 g/mol) is a coordination compound containing manganese in the +3 oxidation state. It is structurally characterized as a linear coordination polymer in its anhydrous form, with acetic acid molecules bridging manganese centers . The dihydrate form is more commonly utilized due to its stability and slightly lower reactivity compared to the anhydrous variant .

Properties

IUPAC Name |

manganese(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Mn.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRHROBFUIUZEG-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Mn+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11MnO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

Manganese(3+) triacetate hydrate has the chemical formula and appears as brown crystals or powder. It is moderately soluble in water and acetic acid, making it suitable for various chemical reactions. The compound typically forms an oxo-centered trimer consisting of three manganese ions linked by six bridging acetate groups, which contributes to its unique reactivity profile .

Organic Synthesis

One of the primary applications of manganese(3+) triacetate hydrate is as a mild oxidizing agent in organic synthesis. Its selectivity allows it to react with specific functional groups while leaving others untouched, making it ideal for controlled transformations in complex molecules.

Key Reactions:

- Allylic Oxidation : Manganese(3+) triacetate can facilitate the oxidation of alkenes to introduce oxygen-containing groups at specific carbon atoms. This reaction is crucial for synthesizing pharmaceuticals and natural products .

- Free Radical Reactions : The compound promotes the generation of free radicals, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is particularly useful in constructing complex ring structures and introducing functional groups at precise positions within a molecule .

Catalysis

Manganese(3+) triacetate hydrate serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity. Its ability to stabilize transition states contributes to its effectiveness in catalyzing oxidation reactions.

Case Studies:

- A study demonstrated that manganese(3+) triacetate could facilitate radical cyclization reactions, leading to the synthesis of complex natural products with high diastereoselectivity .

- Another investigation highlighted its role in synthesizing aminobenzoquinone derivatives through oxidative radical reactions, showcasing its versatility in synthetic pathways .

Energy Storage Solutions

Recent research has explored the use of manganese acetate hydrate solutions for energy storage applications. The compound exhibits notable thermal behaviors and unique transport properties that could be advantageous for developing new energy storage systems .

Key Findings:

- Manganese acetate solutions have been characterized for their potential use in batteries, where they may contribute to improved performance metrics due to their favorable electrochemical properties .

Material Science

In materials science, manganese(3+) triacetate hydrate is utilized for synthesizing advanced materials due to its oxidative capabilities. It can be incorporated into polymer matrices or used in the development of nanostructured materials.

Comparison with Similar Compounds

Key Identifiers :

- CAS Number : 19513-05-4 (dihydrate), 26935-72-8 (anhydrous)

- IUPAC Name : manganese(3+) triacetate dihydrate

- Appearance : Brown or dark brown crystalline solid

- Applications : Widely employed as a mild and selective oxidizer in organic synthesis, particularly in radical cyclization reactions and oxidative coupling processes .

Comparison with Similar Manganese Compounds

Manganese(II) Acetate Tetrahydrate

Chemical Formula : $ \text{Mn(CH}3\text{COO)}2 \cdot 4\text{H}_2\text{O} $

Molecular Weight : 245.09 g/mol

Key Differences :

- Oxidation State : Mn(III) is a stronger oxidizer, enabling radical-mediated transformations, whereas Mn(II) is typically redox-inert in mild conditions .

- Synthesis: Mn(III) acetate is synthesized via oxidation of Mn(II) acetate with $ \text{KMnO}4 $ in acetic acid , while Mn(II) acetate is prepared by reacting $ \text{MnCO}3 $ with acetic acid.

Manganese(II) Nitrate Tetrahydrate

Chemical Formula: $ \text{Mn(NO}3\text{)}2 \cdot 4\text{H}_2\text{O} $ Molecular Weight: 250.95 g/mol

Key Differences :

Tris(acetylacetonato)manganese(III) Complex

Chemical Formula : $ [\text{Mn(acac)}_3] $ (acac = acetylacetonate)

Molecular Weight : ~352.2 g/mol (calculated)

Key Differences :

- Ligand Coordination: Acetylacetonate ligands form stable chelates, enhancing thermal stability and solubility in non-polar media, unlike the water-soluble Mn(III) triacetate .

Q & A

Basic: What are the standard methods for synthesizing Manganese(III) triacetate dihydrate, and how can oxidation of Mn(II) intermediates be minimized?

Answer:

The synthesis typically involves two steps: (1) reduction of KMnO₄ to Mn(II) acetate under acidic conditions (e.g., using acetic acid), and (2) oxidation of Mn(II) acetate back to Mn(III) acetate using KMnO₄ or other oxidizing agents . Key precautions to minimize oxidation of Mn(II) intermediates include:

- Conducting reactions under inert atmospheres (e.g., nitrogen) to avoid air exposure.

- Using freshly prepared Mn(II) solutions to reduce spontaneous oxidation to Mn(IV) species .

- Controlling pH during precipitation steps (e.g., via NaHCO₃ addition) to stabilize intermediates .

Basic: What spectroscopic and analytical techniques are recommended for characterizing Manganese(III) triacetate dihydrate?

Answer:

- Atomic Absorption Spectroscopy (AAS): Quantifies manganese content (e.g., using 1000 mg/L Mn standards traceable to NIST) .

- X-ray Diffraction (XRD): Confirms crystalline structure and hydration state (refer to hydrate-specific patterns in ).

- Thermogravimetric Analysis (TGA): Determines hydration levels by measuring mass loss upon heating .

- UV-Vis Spectroscopy: Identifies Mn(III) electronic transitions in solution (e.g., λₐᵦₛ ~ 450–500 nm) .

Advanced: How can Manganese(III) triacetate dihydrate be utilized as a catalyst in oxidation reactions, and what factors influence its efficiency?

Answer:

Mn(III) triacetate is effective in homogeneous catalysis, such as alcohol dehydrogenation and C–H activation . Key factors affecting catalytic efficiency include:

- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance solubility and ligand exchange rates.

- Temperature: Optimal activity is observed at 60–80°C, balancing reaction kinetics and thermal stability .

- Co-ligands: Addition of porphyrins or EDTA-type ligands can stabilize the Mn(III) center and modulate redox potential .

Advanced: How to resolve contradictions in reported catalytic activities of Manganese(III) triacetate dihydrate across different studies?

Answer:

Contradictions often arise from:

- Hydration State Variability: Differences in dihydrate vs. anhydrous forms (e.g., Mn(OAc)₃·2H₂O vs. Mn(OAc)₃) alter reactivity .

- Impurity Effects: Trace Mn(II) or Mn(IV) species (e.g., from incomplete synthesis) can skew catalytic cycles .

- Reaction Conditions: pH, solvent polarity, and oxygen presence must be standardized. Comparative studies using controlled parameters (e.g., inert atmospheres) are recommended .

Basic: What safety precautions are essential when handling Manganese(III) triacetate dihydrate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation: Work in a fume hood to prevent inhalation of dust (H335 hazard) .

- Storage: Keep in airtight containers, away from oxidizers, at room temperature .

Advanced: What strategies are effective in stabilizing Manganese(III) triacetate dihydrate against decomposition under varying storage conditions?

Answer:

- Desiccation: Store with silica gel to prevent hydrolysis.

- Low-Temperature Storage: Refrigeration (4°C) slows ligand dissociation and oxidation .

- Inert Atmosphere: Use argon or nitrogen-filled containers to inhibit redox cycling .

Basic: How to determine the purity and hydration state of Manganese(III) triacetate dihydrate using gravimetric and spectroscopic methods?

Answer:

- Gravimetric Analysis: Measure mass loss at 110°C (dehydration) and 300°C (acetate decomposition). Theoretical mass loss for dihydrate: ~13.4% .

- Elemental Analysis: Compare experimental vs. theoretical Mn content (e.g., 20.5% Mn in Mn(OAc)₃·2H₂O) .

- FT-IR Spectroscopy: Confirm acetate ligand vibrations (e.g., ν(C=O) ~ 1560 cm⁻¹) and O–H stretches from water .

Advanced: What are the challenges in synthesizing ligand complexes with Manganese(III) triacetate dihydrate, and how can coordination geometry be optimized?

Answer:

- Challenge: Mn(III) tends to undergo disproportionation (2 Mn(III) → Mn(II) + Mn(IV)) in aqueous media .

- Solution: Use non-aqueous solvents (e.g., DMF) and chelating ligands (e.g., 1,2-pdta) to stabilize the +3 oxidation state .

- Geometry Optimization: Adjust ligand denticity (e.g., tetradentate vs. hexadentate) and steric bulk to favor octahedral coordination, as seen in EDTA-type complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.